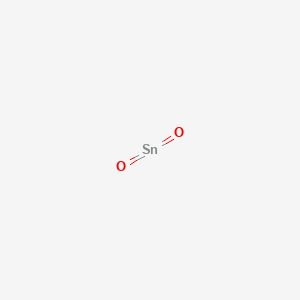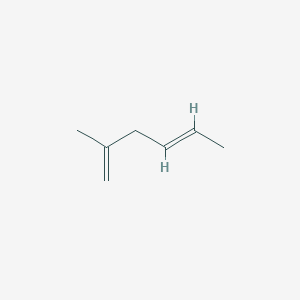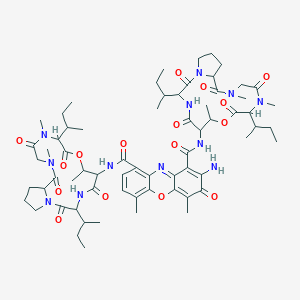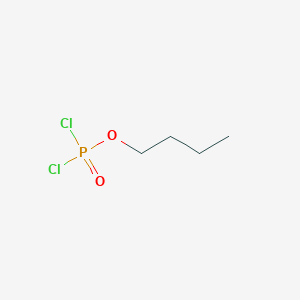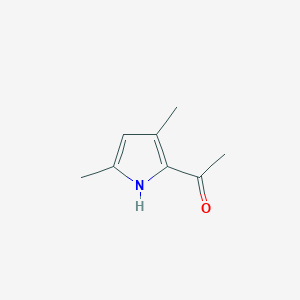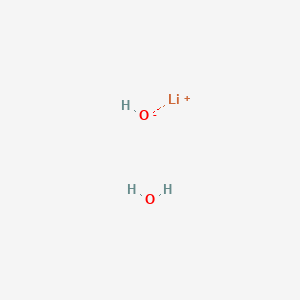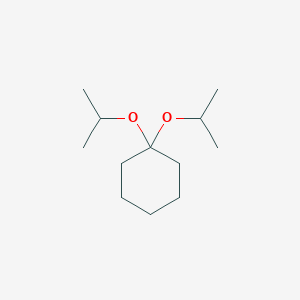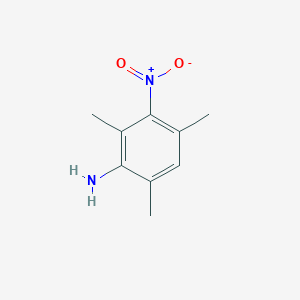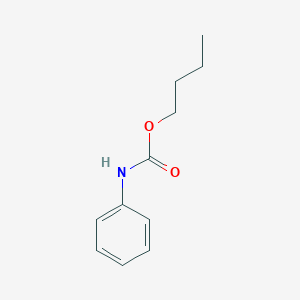
6-羟基己酸
概述
描述
Synthesis Analysis
The synthesis of 6-hydroxyhexanoic acid can be achieved through different methods. Notably, a multi-enzyme cascade reaction has been described for its synthesis, utilizing whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This method avoids the need for external NADPH or NADP+, with lipase CAL-B used for in situ conversion into 6-hydroxyhexanoic acid, achieving a product titre of >20 g L−1 with an isolated yield of 81% (Srinivasamurthy, Böttcher, & Bornscheuer, 2019). Additionally, electrosynthesis from hexanediol at nanoporous nickel oxyhydroxide modified electrodes has been explored as an environmentally benign alternative, demonstrating scalability and efficiency (Liao, Huang, & Lin, 2023).
Molecular Structure Analysis
The molecular structure of 6-hydroxyhexanoic acid features a hydroxyl group positioned on the sixth carbon of a hexanoic acid chain, making it a valuable building block in polymer chemistry. Its structure facilitates various chemical reactions, including esterification and polymerization, enabling the synthesis of complex molecules and polymers.
Chemical Reactions and Properties
6-Hydroxyhexanoic acid participates in a variety of chemical reactions, including esterification and polymerization. Its hydroxyl group allows for the formation of esters and polyesters, contributing to its utility in producing biodegradable polymers. The compound's reactivity and conversion into different forms, such as ε-caprolactone, highlight its versatility in chemical synthesis and material science applications.
Physical Properties Analysis
The physical properties of 6-hydroxyhexanoic acid, such as its solubility, boiling point, and melting point, are crucial for its application in industrial processes. These properties influence the compound's behavior in different environments and conditions, affecting its handling, storage, and application in synthesis reactions.
Chemical Properties Analysis
The chemical properties of 6-hydroxyhexanoic acid, including its acidity, reactivity with various chemical agents, and stability under different conditions, are essential for its use in chemical synthesis. Understanding these properties allows for the optimization of reaction conditions and the development of new synthesis pathways.
科学研究应用
聚合物结构单元和可生物降解聚合物: 6HA 是可生物降解聚合物聚己内酯的聚合物结构单元。正如 Bretschneider 等人 (2021) 所述,可以通过重组的台湾假单胞菌(具有 4 步酶级联反应)直接从环己烷一步合成 (Bretschneider et al., 2021)。类似地,Acidovorax sp。菌株 CHX100 Δ6HX 突变体可以将环戊烷和环己烷转化为 6HA,正如 Salamanca 等人 (2020) 所研究的 (Salamanca et al., 2020).
改性肽的合成: 6HA 在改性肽的化学合成以及聚酰胺合成纤维(尼龙)工业中发挥着重要作用。正如 Markowska 等人 (2021) 所指出的,它通常用作各种生物活性结构中的连接基 (Markowska et al., 2021).
香料工业: 由 6HA 合成的化合物乙酸乙酯-6-羟基己酯被用于香料工业,特别以其类似覆盆子的气味而著称。McCullagh 和 Hirakis (2017) 在有机化学课程实验的背景下讨论了它的合成 (McCullagh & Hirakis, 2017).
生物催化和生物降解性: 6HA 参与多酶级联反应以提高工艺生产率。Srinivasamurthy 等人 (2019) 描述了用于合成 6HA 的三酶级联反应 (Srinivasamurthy et al., 2019)。此外,Abe 等人 (1995) 研究了 6HA 的共聚物的酶促降解性,突出了其在可生物降解材料中的潜力 (Abe et al., 1995).
医疗应用: Orchel 等人 (2010) 研究了 6HA 对人体结缔组织细胞的影响,这与它在医疗应用中的可生物降解聚合物中的用途有关 (Orchel et al., 2010).
作用机制
- Lipase CAL-B (Candida antartica Lipase B) is also involved in the cascade to convert ε-caprolactone into 6-Hydroxyhexanoic acid .
- The affected pathways include:
Target of Action
Biochemical Pathways
Action Environment
安全和危害
6-Hydroxyhexanoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
未来方向
Future research efforts on factors such as product inhibition and substrate toxification, and the precise adjustment of the cyclohexane feed combined with an in situ product removal strategy are discussed as promising strategies to enhance biocatalyst durability and product titer . The importance of industrial biocatalysis is limited by non-availability of efficient catalysts in terms of productivity, yield, cost-effectiveness and eco-friendliness .
属性
IUPAC Name |
6-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLYPDWHHPVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-18-1 | |
| Record name | ε-Hydroxycaproic acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00152316 | |
| Record name | 6-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Hydroxyhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1191-25-9 | |
| Record name | 6-Hydroxyhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxycaproic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3OX37NM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Hydroxyhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-hydroxyhexanoic acid?
A1: 6-hydroxyhexanoic acid has a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol.
Q2: What spectroscopic data is available for characterizing 6-hydroxyhexanoic acid?
A2: Researchers utilize various spectroscopic techniques to characterize 6-hydroxyhexanoic acid, including 1H and 13C NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. [, , ]
Q3: How is 6-hydroxyhexanoic acid typically produced in industrial settings?
A3: Currently, industrial production of 6HA relies on energy-intensive and multi-step chemical synthesis processes. []
Q4: Are there more sustainable alternatives for 6-hydroxyhexanoic acid production?
A4: Yes, researchers are exploring greener production routes using biocatalysts. For instance, engineered strains of Pseudomonas taiwanensis can convert cyclohexane to 6HA in a single step, offering a more sustainable alternative. [, ]
Q5: What are the key enzymes involved in the biocatalytic production of 6HA from cyclohexane?
A5: The 4-step enzymatic cascade for converting cyclohexane to 6HA in P. taiwanensis involves cyclohexanone monooxygenase, cyclohexanol dehydrogenase, lactone hydrolase, and 6-hydroxyhexanoate dehydrogenase. [, ]
Q6: What is the role of lactonase in the biocatalytic production of 6HA?
A6: Integrating a lactonase into the biocatalytic cascade enables the exclusive formation of 6HA, preventing the accumulation of the intermediate ε-caprolactone. []
Q7: Can other bacteria be used for the biocatalytic production of 6HA?
A7: Yes, Gluconobacter oxydans can selectively oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid under specific pH conditions. This process can be integrated with chemical catalysis to produce other valuable chemicals like adipic acid and ε-caprolactone. []
Q8: What challenges arise in the biocatalytic production of 6HA?
A8: Substrate toxicity and product inhibition are significant challenges in the biocatalytic production of 6HA. Cyclohexanol, an intermediate in the cascade, can inhibit enzyme activity. Additionally, the accumulation of 6HA itself can hinder the reaction. [, ]
Q9: How can these challenges be addressed to improve biocatalytic 6HA production?
A9: Strategies include: * Optimizing the expression levels of enzymes in the cascade to maintain a balance between the production and consumption of intermediates. [] * Developing in situ product removal techniques to mitigate product inhibition. [] * Exploring more robust biocatalysts with higher tolerance to substrate toxicity. []
Q10: What are the primary applications of 6-hydroxyhexanoic acid?
A10: 6HA is primarily used as a monomer in the production of biodegradable polymers, such as polycaprolactone (PCL). [, ]
Q11: What are the advantageous properties of polycaprolactone as a biodegradable polymer?
A11: PCL is prized for its excellent thermal properties, permeability to drugs, and biodegradability, making it suitable for various applications, including surgical fibers, bone fracture fixation devices, and drug delivery systems. []
Q12: How does the degradation of polycaprolactone occur?
A12: PCL undergoes hydrolytic degradation in a humid environment, breaking down into 6-hydroxyhexanoic acid. []
Q13: What happens to 6HA after polycaprolactone degradation in the body?
A13: 6HA is metabolized through ω-oxidation in the liver and kidneys, yielding adipic acid, which is further broken down into carbon dioxide and water via β-oxidation and the Krebs cycle. []
Q14: Are there any concerns regarding the biocompatibility of 6-hydroxyhexanoic acid?
A14: While 6HA is generally considered biocompatible, research on its impact on human cells in vitro is limited. Studies have shown that human fibroblasts can grow in the presence of 6HA, but more research is needed to fully understand its long-term effects. []
Q15: What other polymers incorporate 6-hydroxyhexanoic acid?
A15: Besides PCL, 6HA is used in the synthesis of other biocompatible polyesters, often copolymerized with lactic acid, glycolic acid, or α-hydroxy acids derived from natural amino acids like isoleucine, leucine, phenylalanine, and valine. These copolymers exhibit varying degradation rates and properties, offering a range of options for biomedical applications. []
Q16: How does dealuminated HBEA zeolite contribute to the synthesis of 6HA?
A16: Dealuminated HBEA zeolite catalyzes the one-pot synthesis of 6HA from cyclohexanone by facilitating both the Baeyer-Villiger oxidation and the ring-opening reaction of the intermediate ε-caprolactone. []
Q17: What is the role of water in this catalytic process?
A17: Water plays a crucial role in the hydrolysis and ring-opening of ε-caprolactone, leading to the formation of 6HA. [, ]
Q18: Are there alternative catalysts for 6HA synthesis?
A18: Yes, hollow titanium silicate (HTS) zeolite can also catalyze the oxidation of cyclohexanone to produce 6HA, albeit with a different product distribution compared to dealuminated HBEA zeolite. []
Q19: What factors influence the catalytic activity and product selectivity in these reactions?
A19: Key factors include: * The type and strength of acid sites present in the zeolite catalyst. [] * The pore structure and mesopore volume, which affect mass diffusion rates. [] * The reaction conditions, such as temperature, pressure, and the ratio of reactants. [, ]
Q20: How does 6-hydroxyhexanoic acid impact obesity and insulin resistance?
A20: Research suggests that 6HA, a medium-chain fatty acid, may offer protection against obesity and insulin resistance. Studies in mice fed a high-fat diet showed that 6HA treatment reduced weight gain, improved glucose intolerance, and suppressed systemic inflammation. []
Q21: What are the potential mechanisms behind these beneficial effects?
A21: 6HA appears to exert its effects by suppressing proinflammatory cytokine production and lipolysis in white adipose tissue. The inhibition of lipolysis is thought to occur through Gαi-mediated signaling. []
Q22: What is the connection between Streptococcus gordonii and 6HA?
A22: 6HA is a metabolite secreted by the oral commensal bacterium Streptococcus gordonii. This discovery has sparked interest in the potential role of the oral microbiome in metabolic health. []
Q23: What are the environmental concerns associated with the traditional production of 6HA and related polymers?
A23: Traditional methods often rely on fossil fuels and involve harsh chemicals, leading to the generation of toxic waste and contributing to environmental pollution. [, ]
Q24: How do the biocatalytic approaches to 6HA production address these concerns?
A24: Biocatalysis offers a more sustainable alternative by utilizing renewable resources, operating under milder conditions, and minimizing waste generation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


